5-Methyl-2-phenylpyridine
Overview
Description
5-Methyl-2-phenylpyridine is an organic compound with the molecular formula C12H11N. It is a derivative of pyridine, characterized by a methyl group at the 5-position and a phenyl group at the 2-position.
Mechanism of Action
Mode of Action
It is synthesized through the vapor-phase cyclization of acetophenone, propionaldehyde, formaldehyde, and ammonia over zeolite catalysts . The specific interactions with its biological targets and the resulting changes are yet to be determined.
Action Environment
It is known that the compound is stored in a dry, room temperature environment .
Biochemical Analysis
Biochemical Properties
5-Methyl-2-phenylpyridine plays a significant role in biochemical reactions due to its interaction with various enzymes, proteins, and other biomolecules. It has been observed to interact with enzymes involved in oxidative stress and neurodegeneration, such as monoamine oxidase (MAO) and cytochrome P450 enzymes . These interactions often result in the modulation of enzyme activity, either through inhibition or activation, which can influence various biochemical pathways.
Cellular Effects
The effects of this compound on cellular processes are diverse. It has been shown to influence cell signaling pathways, gene expression, and cellular metabolism. For instance, this compound can affect the mitogen-activated protein kinase (MAPK) pathway, leading to changes in cell proliferation and apoptosis . Additionally, it can modulate the expression of genes involved in oxidative stress response and inflammation, thereby impacting cellular homeostasis.
Molecular Mechanism
At the molecular level, this compound exerts its effects through various mechanisms. It can bind to specific biomolecules, such as receptors and enzymes, altering their conformation and activity. For example, it has been found to inhibit the activity of monoamine oxidase, leading to increased levels of neurotransmitters like dopamine and serotonin . This inhibition can have significant implications for neurological function and behavior.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that this compound remains stable under controlled conditions, but its degradation products can have different biochemical activities . Long-term exposure to the compound in vitro and in vivo can lead to cumulative effects on cellular processes, including oxidative stress and apoptosis.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound may exhibit neuroprotective effects by modulating neurotransmitter levels and reducing oxidative stress . At high doses, it can induce toxic effects, such as neurodegeneration and inflammation. These dosage-dependent effects highlight the importance of careful dose optimization in experimental studies.
Metabolic Pathways
This compound is involved in several metabolic pathways, primarily those related to oxidative metabolism. It interacts with enzymes like cytochrome P450, which catalyze its biotransformation into various metabolites . These metabolites can further participate in biochemical reactions, influencing metabolic flux and the levels of other metabolites in the cell.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. The compound can be actively transported across cell membranes and distributed to different cellular compartments . Its localization and accumulation within specific tissues can affect its overall biochemical activity and therapeutic potential.
Subcellular Localization
This compound exhibits distinct subcellular localization patterns, which can influence its activity and function. It has been observed to localize in the mitochondria, where it can interact with mitochondrial enzymes and influence energy metabolism . Additionally, its presence in the nucleus can affect gene expression and DNA repair processes.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-Methyl-2-phenylpyridine can be achieved through various methods. One common approach involves the vapor-phase cyclization of acetophenone, propionaldehyde, formaldehyde, and ammonia over zeolite catalysts such as HZSM-5, Hβ, and HY at 400°C . The cyclization activity follows the order: HY > Hβ > HZSM-5 .
Industrial Production Methods: In industrial settings, the synthesis of this compound often involves the use of zeolite catalysts due to their well-defined crystalline structure, high internal surface area, and uniform pores. These catalysts provide good thermal stability and shape selectivity, making them ideal for large-scale production .
Chemical Reactions Analysis
Types of Reactions: 5-Methyl-2-phenylpyridine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding pyridine N-oxides.
Reduction: Reduction reactions can convert it into different hydrogenated derivatives.
Substitution: It can undergo electrophilic and nucleophilic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles are employed under appropriate conditions.
Major Products: The major products formed from these reactions include pyridine N-oxides, hydrogenated derivatives, and various substituted phenylpyridines .
Scientific Research Applications
5-Methyl-2-phenylpyridine has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules and coordination complexes.
Biology: This compound serves as a ligand in biochemical studies and enzyme inhibition assays.
Industry: It is utilized in the production of agrochemicals, surfactants, and other industrial chemicals.
Comparison with Similar Compounds
2-Phenylpyridine: Lacks the methyl group at the 5-position, making it less sterically hindered.
6-Phenyl-3-picoline: Has a different substitution pattern, affecting its reactivity and applications.
Uniqueness: 5-Methyl-2-phenylpyridine is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. This uniqueness makes it valuable in various research and industrial applications .
Properties
IUPAC Name |
5-methyl-2-phenylpyridine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11N/c1-10-7-8-12(13-9-10)11-5-3-2-4-6-11/h2-9H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZYLPQYYLLRBVOK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN=C(C=C1)C2=CC=CC=C2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00949783 | |
Record name | 5-Methyl-2-phenylpyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00949783 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
169.22 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
27012-22-2, 64828-54-2 | |
Record name | 5-Methyl-2-phenylpyridine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=27012-22-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 5-Methyl-2-phenylpyridine | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0027012222 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Pyridine, methylphenyl- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0064828542 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 5-Methyl-2-phenylpyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00949783 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 5-methyl-2-phenylpyridine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.043.771 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What are the different methods to synthesize 5-methyl-2-phenylpyridine?
A: One efficient method for synthesizing this compound is a vapor-phase cyclization reaction. This involves reacting acetophenone, propionaldehyde, formaldehyde, and ammonia at high temperatures (around 400 °C) in the presence of a zeolite catalyst [].
Q2: Which zeolite catalysts are effective in the synthesis of this compound and how do they compare?
A: The research indicates that HZSM-5, Hβ, and HY zeolites can catalyze the synthesis of this compound. The catalytic activity follows the order: HY > Hβ > HZSM-5 []. Furthermore, modifying the HY zeolite with cobalt ions (CoHY) can significantly enhance the yield of this compound [].
Q3: Can this compound be used as a building block for creating other compounds?
A: Yes, this compound can be used as a starting material for synthesizing phosphorescent iridium(III) complexes. Specifically, it can undergo a pyridyl-supported heterolytic ortho-CH bond activation reaction with an iridium precursor complex, leading to the formation of iridium(III) complexes containing a cyclometalated this compound ligand []. These complexes exhibit interesting photophysical properties, such as blue-green emission with high quantum yields, making them potentially useful in optoelectronic applications.
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